molecular formula C24H28N2O4 B10854341 (R)-(+)-Dimethindene (maleate)

(R)-(+)-Dimethindene (maleate)

Cat. No.: B10854341
M. Wt: 408.5 g/mol
InChI Key: SWECWXGUJQLXJF-DASCVMRKSA-N
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Description

®-(+)-Dimethindene (maleate) is a selective histamine H1 antagonist used primarily as an antihistamine and antipruritic agent. It is commonly used to treat allergic reactions such as urticaria, hay fever, and other allergic conditions. The compound is known for its efficacy in reducing itching and other symptoms associated with allergic reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-Dimethindene (maleate) involves several steps, starting from the appropriate indene derivative. The key steps include:

Industrial Production Methods

Industrial production of ®-(+)-Dimethindene (maleate) typically follows the same synthetic route but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

®-(+)-Dimethindene (maleate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

®-(+)-Dimethindene (maleate) has a wide range of scientific research applications:

Mechanism of Action

®-(+)-Dimethindene (maleate) exerts its effects by selectively binding to histamine H1 receptors, thereby blocking the action of histamine. This prevents the typical symptoms of allergic reactions, such as itching, swelling, and redness. The compound’s action on H1 receptors also helps reduce vasodilation and capillary permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-(+)-Dimethindene (maleate) is unique due to its high selectivity for H1 receptors and its efficacy in reducing allergic symptoms with minimal central nervous system effects. This makes it a preferred choice for treating allergic conditions without causing significant drowsiness .

Properties

Molecular Formula

C24H28N2O4

Molecular Weight

408.5 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;N,N-dimethyl-2-[3-[(1R)-1-pyridin-2-ylethyl]-1H-inden-2-yl]ethanamine

InChI

InChI=1S/C20H24N2.C4H4O4/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20;5-3(6)1-2-4(7)8/h4-10,12,15H,11,13-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m0./s1

InChI Key

SWECWXGUJQLXJF-DASCVMRKSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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